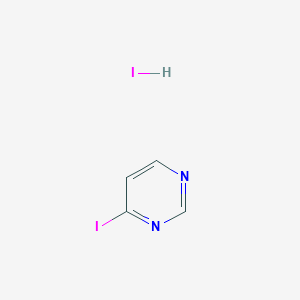![molecular formula C16H17ClFN3 B6306764 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline CAS No. 2006277-40-1](/img/structure/B6306764.png)
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacology: Kinase Inhibition
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline: has been identified as a potential scaffold for the development of kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and regulation of cellular activities. Inhibitors targeting specific kinases are valuable for treating diseases such as cancer, where abnormal kinase activity is often observed.
Agriculture: Enzymatic Production of Fluorocatechols
In agriculture, this compound has been utilized in the enzymatic production of fluorocatechols . Fluorocatechols are important intermediates in the synthesis of agrochemicals, including herbicides and pesticides, which help protect crops from pests and diseases.
Industrial Chemistry: Synthesis of Fluorinated Building Blocks
Industrially, “2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline” serves as a precursor in the synthesis of fluorinated building blocks . These building blocks are integral in creating materials with enhanced properties, such as increased thermal stability and chemical resistance.
Environmental Science: Green Chemistry Applications
The compound’s derivatives have been explored in green chemistry applications, where water is used as a non-polluting solvent, replacing more hazardous solvents like DMF . This approach aligns with the principles of environmental science, aiming to reduce the generation of hazardous substances.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is involved in studies related to enzyme inhibition . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, which can be used to regulate metabolic pathways or as therapeutic agents against diseases where enzymes are overactive.
Pharmacological Research: Voltage-Gated Sodium Channel Modulation
Pharmacological research has investigated the use of derivatives of this compound in modulating voltage-gated sodium channels . These channels are essential for the initiation and propagation of action potentials in neurons. Modulators can be used to treat conditions like epilepsy, chronic pain, and cardiac arrhythmias.
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
The compound’s molecular weight (30578) and its topological polar surface area (325) suggest that it may have good bioavailability .
Result of Action
Similar compounds are known to induce a variety of cellular responses, often leading to changes in cell function .
Action Environment
The action, efficacy, and stability of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
properties
IUPAC Name |
2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3/c17-12-5-6-15(13(18)11-12)20-7-9-21(10-8-20)16-4-2-1-3-14(16)19/h1-6,11H,7-10,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSJONNPBUTWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

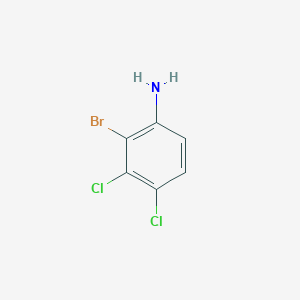
![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)
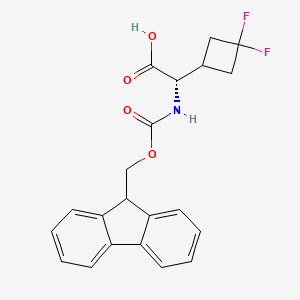
![t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306718.png)


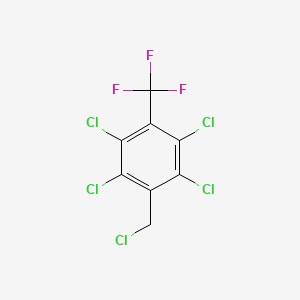
![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)
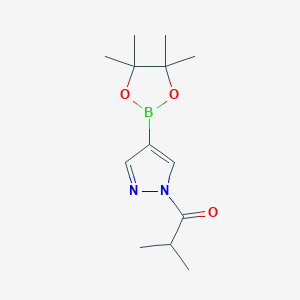
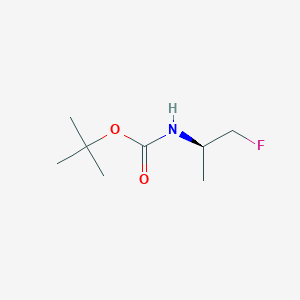
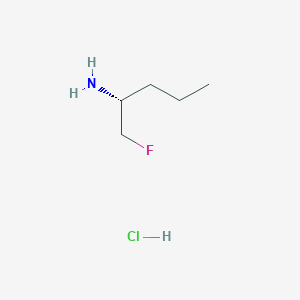
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)
